molecular formula C22H37NO5 B10766372 Prostaglandin D2 ethanolamide-d4

Prostaglandin D2 ethanolamide-d4

Cat. No.: B10766372
M. Wt: 399.6 g/mol
InChI Key: KEYDJKSQFDUAGF-GQTVQQAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • PGD2-EA-d4 can be synthesized using deuterated precursors. Specific synthetic routes and reaction conditions are not widely documented, but it can be prepared through chemical derivatization.
    • Industrial production methods may involve isotopic labeling techniques to achieve deuterium incorporation.
  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: PGD2-EA-d4 is crucial for accurate quantification of PGD2-EA levels in biological samples.

      Biology: PGD2-EA is involved in immune responses, recruiting Th2 cells, eosinophils, and basophils.

      Medicine: Although PGD2-EA itself is inactive against receptors, understanding its metabolism provides insights into lipid signaling pathways.

      Industry: Its use as an internal standard ensures precise measurement in lipidomics research.

  • Mechanism of Action

    • PGD2-EA exerts effects indirectly by modulating lipid signaling pathways. It is not directly active against receptors.
    • Molecular targets include COX-2 and PGD synthase, which convert anandamide to PGD2-EA.
  • Comparison with Similar Compounds

    • PGD2-EA-d4 is unique due to its deuterium labeling. Similar compounds include PGD2-EA (non-deuterated) and other prostaglandins like PGE2, PGF2α, and TXA2.

    Properties

    Molecular Formula

    C22H37NO5

    Molecular Weight

    399.6 g/mol

    IUPAC Name

    (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hept-5-enamide

    InChI

    InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-20,24-26H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-/m0/s1/i14D2,15D2

    InChI Key

    KEYDJKSQFDUAGF-GQTVQQAKSA-N

    Isomeric SMILES

    [2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1/C=C/[C@H](CCCCC)O)O

    Canonical SMILES

    CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NCCO)O

    Origin of Product

    United States

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